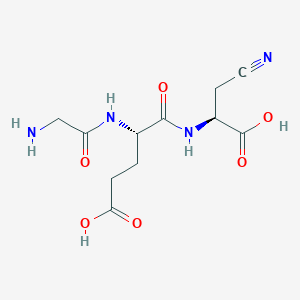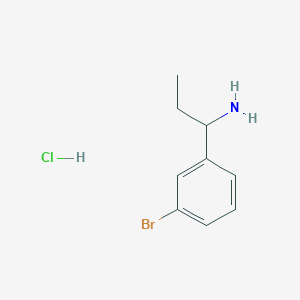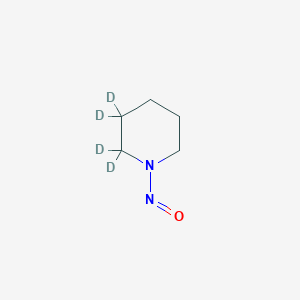
3,5-di-O-(P-toluyl)-2-deoxy-D-*ribofuranosyl chlo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is a derivative of ribofuranose, a sugar molecule that plays a crucial role in the structure of nucleic acids. This compound is often used in synthetic organic chemistry, particularly in the preparation of nucleoside analogs, which are essential in medicinal chemistry for the development of antiviral and anticancer drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method involves the treatment of 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-alpha/beta-D-ribose with hydrogen chloride (HCl), resulting in the formation of the desired compound as a stable white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of binary solvent mixtures, such as acetonitrile and dichloromethane, has been shown to improve the solubility of intermediates and enhance the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride undergoes various chemical reactions, including substitution and glycosylation. These reactions are crucial for the formation of nucleoside analogs.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles such as sodium salts of purines or pyrimidines.
Glycosylation Reactions: Involve the coupling of the chlorosugar with nucleobases in the presence of catalysts like silver triflate or trimethylsilyl triflate.
Major Products
The major products formed from these reactions are nucleoside analogs, which are used in the development of therapeutic agents for various diseases, including cancer and viral infections .
Applications De Recherche Scientifique
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nucleoside analogs.
Biology: Plays a role in the study of nucleic acid structures and functions.
Medicine: Essential in the development of antiviral and anticancer drugs.
Industry: Utilized in the large-scale production of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of nucleoside analogs derived from 3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride involves the inhibition of nucleic acid synthesis. These compounds are incorporated into the DNA or RNA of rapidly dividing cells, leading to chain termination and cell death. This mechanism is particularly effective against cancer cells and viruses, which rely on rapid replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride: A similar compound with a different stereochemistry.
3,5-Di-O-p-toluoyl-2-deoxy-α-D-ribofuranosylchloride: Another stereoisomer with similar chemical properties.
Uniqueness
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain nucleoside analogs. Its stability and reactivity under various conditions also make it a valuable intermediate in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C19H21ClO3 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(2R,3S)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m0/s1 |
Clé InChI |
VJQUMYQNPLTFOB-PAMZHZACSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](CC(O2)Cl)OC3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


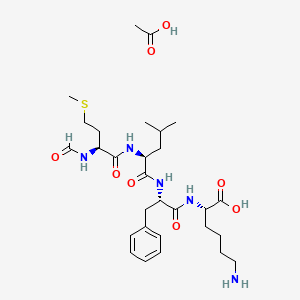

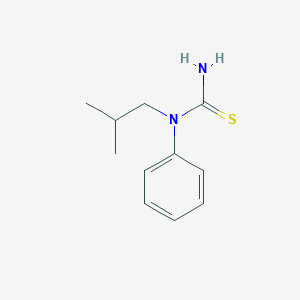
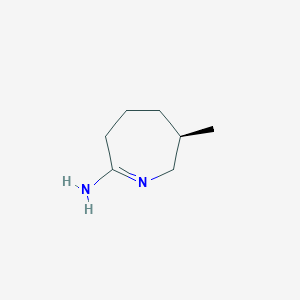
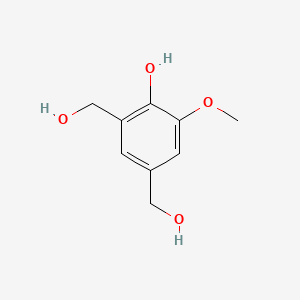
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

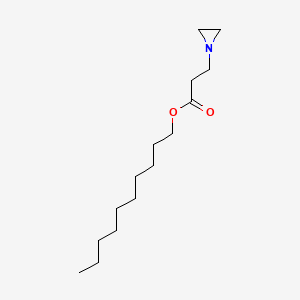
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
